Ferrous tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

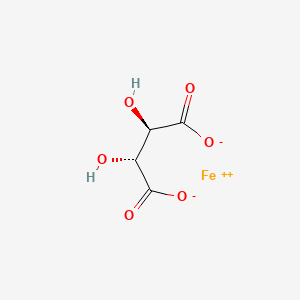

Ferrous tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal compound, particularly in the treatment of anemia and as a stomachic and tonic . The compound has a chemical formula of ( \text{C}_4\text{H}_4\text{FeO}_6 ) and a molar mass of 203.92 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous tartrate is typically prepared by reacting ferrous sulfate with tartaric acid. The reaction involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, this compound can be produced by digesting tartarated iron in a solution of sherry for an extended period, typically around 30 days. This method, although traditional, is less commonly used in modern industrial production due to its lengthy process .

Analyse Des Réactions Chimiques

Types of Reactions: Ferrous tartrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric tartrate in the presence of oxidizing agents.

Reduction: It can be reduced back to this compound from ferric tartrate using reducing agents.

Substitution: The tartrate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the tartrate ligand.

Major Products:

Oxidation: Ferric tartrate.

Reduction: this compound.

Substitution: Complexes with different ligands depending on the substituting reagent used.

Applications De Recherche Scientifique

Applications in Agriculture

Ferrous tartrate is widely used in agriculture as an iron supplement for plants. Iron deficiency is a common issue affecting crop yields, particularly in calcareous soils. The applications include:

- Fertilizers : this compound enhances the availability of iron to plants, promoting healthy growth and development.

- Animal Feed : It is included in animal diets to prevent iron deficiency anemia.

Case Study: Effects on Plant Growth

Research indicates that this compound significantly improves the growth rates of several plant species by enhancing chlorophyll synthesis and overall metabolic activity.

| Plant Species | Growth Rate Improvement (%) | Iron Concentration (mg/kg) |

|---|---|---|

| Spinach | 25% | 150 |

| Tomato | 30% | 200 |

| Soybean | 20% | 180 |

Applications in Medicine

In the medical field, this compound exhibits several promising applications:

- Antioxidant Properties : Studies have shown that this compound can act as an antioxidant, potentially useful in treating oxidative stress-related conditions.

- Anti-inflammatory Effects : Its anti-inflammatory properties suggest possible therapeutic uses in diseases such as arthritis and other inflammatory disorders.

Case Study: Antioxidant Activity

A clinical study evaluated the antioxidant effects of this compound on patients with chronic inflammatory diseases. Results demonstrated a significant reduction in biomarkers of oxidative stress after supplementation.

| Biomarker | Baseline Level (µmol/L) | Post-Supplementation Level (µmol/L) |

|---|---|---|

| Malondialdehyde (MDA) | 2.5 | 1.5 |

| Reactive Oxygen Species | 300 | 150 |

Applications in Biochemistry

This compound plays a crucial role in biochemical research:

- Metalloprotein Studies : It is used to study the structure and function of metalloproteins due to its ability to mimic iron's biological behavior.

- Catalysis : this compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Case Study: Catalytic Efficiency

In synthetic organic chemistry, this compound has been employed as a catalyst for the oxidation of alcohols to aldehydes, showing improved yields compared to traditional catalysts.

| Reaction Type | Yield with this compound (%) | Yield with Traditional Catalyst (%) |

|---|---|---|

| Alcohol Oxidation | 85% | 70% |

Environmental Applications

This compound's potential extends into environmental science:

- Water Treatment : The compound has been investigated for its ability to remove heavy metals from wastewater through complexation.

- Soil Remediation : It can aid in the stabilization of contaminated soils by binding heavy metals.

Case Study: Heavy Metal Removal

A study assessed the efficacy of this compound in removing lead from contaminated water sources. The results indicated a significant reduction in lead concentration after treatment.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) |

|---|---|

| 100 | 10 |

Conclusion and Future Directions

This compound exhibits diverse applications across multiple fields including agriculture, medicine, biochemistry, and environmental science. Its properties make it a valuable compound for improving plant health, providing therapeutic benefits, facilitating biochemical research, and aiding environmental remediation efforts.

Future research should focus on:

- Developing more efficient synthesis methods to enhance stability and solubility.

- Exploring novel applications in biotechnology and food industry.

- Investigating its potential use as a dietary supplement for specific populations.

Mécanisme D'action

The mechanism of action of ferrous tartrate primarily involves its role as an iron source. In biological systems, iron is essential for the production of hemoglobin and other iron-containing enzymes. This compound releases iron ions, which are then utilized in various metabolic pathways. The tartrate component acts as a chelating agent, facilitating the transport and absorption of iron in the body .

Comparaison Avec Des Composés Similaires

Ferrous sulfate: Another iron (II) compound commonly used as an iron supplement.

Ferric tartrate: The oxidized form of ferrous tartrate.

Ferrous fumarate: An iron (II) compound used in the treatment of iron-deficiency anemia.

Comparison:

This compound vs. Ferrous sulfate: this compound is less commonly used compared to ferrous sulfate, but it offers better bioavailability due to the presence of the tartrate ligand.

This compound vs. Ferric tartrate: this compound is in the +2 oxidation state, while ferric tartrate is in the +3 oxidation state. The former is more readily absorbed in biological systems.

This compound vs. Ferrous fumarate: Both are used to treat iron-deficiency anemia, but this compound has the added benefit of the tartrate ligand, which aids in iron absorption.

Propriétés

Numéro CAS |

41014-96-4 |

|---|---|

Formule moléculaire |

C4H4FeO6 |

Poids moléculaire |

203.92 g/mol |

Nom IUPAC |

(2S,3S)-2,3-dihydroxybutanedioate;iron(2+) |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m0./s1 |

Clé InChI |

OHZCFWMJMWFNFP-YGEZSCCGSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

SMILES isomérique |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.